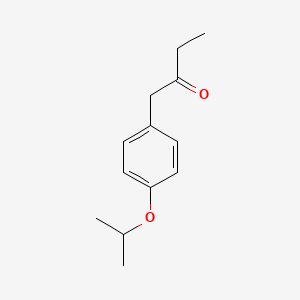

1-(4-Isopropoxyphenyl)butan-2-one

Descripción

BenchChem offers high-quality 1-(4-Isopropoxyphenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isopropoxyphenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-propan-2-yloxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-12(14)9-11-5-7-13(8-6-11)15-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKOFQUONYDRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Mechanism of Formation for 1-(4-Isopropoxyphenyl)butan-2-one Precursors

Introduction

1-(4-Isopropoxyphenyl)butan-2-one is a significant chemical intermediate, finding applications in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a substituted aromatic ring coupled to a short ketone chain, makes it a versatile building block. A thorough understanding of the synthetic pathways leading to this molecule, particularly the formation of its key precursors, is paramount for process optimization, yield maximization, and impurity control. This guide provides a detailed examination of the core chemical transformations involved in the synthesis of 1-(4-isopropoxyphenyl)butan-2-one precursors, focusing on the underlying reaction mechanisms, experimental considerations, and alternative synthetic strategies. We will explore the most industrially relevant pathways, offering insights grounded in established chemical principles to support researchers and drug development professionals.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and widely applicable strategy for the synthesis of 1-(4-isopropoxyphenyl)butan-2-one involves a two-stage process. First, the synthesis of the key aromatic precursor, 4-isopropoxybenzaldehyde . Second, the construction of the butan-2-one side chain onto this aromatic core. This modular approach allows for precise control over each transformation.

Part 1: Synthesis of the Key Precursor: 4-Isopropoxybenzaldehyde

The foundational precursor for our target molecule is 4-isopropoxybenzaldehyde.[1] This compound is efficiently synthesized via the Williamson ether synthesis, a robust and well-understood SN2 reaction.

Mechanism of Formation: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide. In this specific synthesis, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide, displacing the halide and forming the ether linkage.

-

Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide, abstracts the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde. This creates a resonance-stabilized phenoxide ion, which is a potent nucleophile.

-

Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks the electrophilic carbon of an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane).

-

Displacement: The attack proceeds via an SN2 mechanism, leading to the formation of a new carbon-oxygen bond and the displacement of the halide ion as a leaving group.

The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or 2-butanone is advantageous as it solvates the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Caption: Mechanism of Williamson Ether Synthesis for 4-Isopropoxybenzaldehyde.

Experimental Protocol: Synthesis of 4-Isopropoxybenzaldehyde

This protocol is adapted from established procedures for Williamson ether synthesis.[2][3]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Hydroxybenzaldehyde | 122.12 | 20.0 g | 0.164 mol |

| Anhydrous K₂CO₃ | 138.21 | 25.0 g | 0.181 mol |

| 2-Iodopropane | 169.99 | 27.0 g | 0.159 mol |

| Potassium Iodide (KI) | 166.00 | 0.5 g | (Catalyst) |

| 2-Butanone (MEK) | 72.11 | 300 mL | (Solvent) |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (20 g), anhydrous potassium carbonate (25 g), potassium iodide (0.5 g), and 2-butanone (300 mL).

-

Add 2-iodopropane (27 g) to the mixture.

-

Heat the mixture to reflux with vigorous stirring and maintain reflux overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the salts with a small amount of 2-butanone or diethyl ether.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether. Wash the ether solution sequentially with 5% aqueous sodium hydroxide (to remove any unreacted 4-hydroxybenzaldehyde), water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

-

Purify the crude 4-isopropoxybenzaldehyde by vacuum distillation to obtain a clear oil.

Part 2: Construction of the Butan-2-one Side Chain

With 4-isopropoxybenzaldehyde in hand, the next critical step is the introduction of the four-carbon butan-2-one side chain. Two primary, industrially viable methods are considered: the Claisen-Schmidt Condensation followed by selective hydrogenation, and the Friedel-Crafts Acylation.

Method A: Claisen-Schmidt Condensation and Selective Hydrogenation

This is a highly efficient and common method for forming α,β-unsaturated ketones, which can then be selectively reduced.[4]

Stage 1: Formation of 4-(4-Isopropoxyphenyl)but-3-en-2-one

This reaction is a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between an aromatic aldehyde (which cannot enolize) and a ketone.[5][6]

-

Mechanism:

-

Enolate Formation: A base (e.g., NaOH) removes an acidic α-proton from acetone to form a nucleophilic enolate ion.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 4-isopropoxybenzaldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product).

-

Dehydration: The aldol intermediate readily dehydrates (loses a water molecule) under the basic reaction conditions to form the more stable, conjugated α,β-unsaturated ketone, 4-(4-isopropoxyphenyl)but-3-en-2-one. This dehydration is the driving force for the reaction.

-

Caption: Mechanism of the Claisen-Schmidt condensation.

Stage 2: Selective Hydrogenation

The final step is the selective reduction of the carbon-carbon double bond of the enone without reducing the carbonyl group or the aromatic ring. Catalytic hydrogenation is the method of choice.

-

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like Palladium on a carbon support (Pd/C).

-

Adsorption: Both hydrogen gas (H₂) and the α,β-unsaturated ketone adsorb onto the catalyst surface.

-

Hydrogen Addition: Hydrogen atoms are added stepwise across the π-system of the C=C double bond. The double bond is more susceptible to catalytic hydrogenation than the carbonyl group under controlled conditions (moderate pressure and temperature).

-

Desorption: The saturated ketone, 1-(4-isopropoxyphenyl)butan-2-one, desorbs from the catalyst surface.

-

The selectivity for the C=C bond over the C=O bond is a key advantage of catalysts like Pd/C.[7][8]

Experimental Protocol: Two-Step Synthesis from 4-Isopropoxybenzaldehyde

This protocol is based on a general procedure for Claisen-Schmidt condensation followed by catalytic hydrogenation.[9][10]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (Stage 1) | Amount (Stage 2) |

| 4-Isopropoxybenzaldehyde | 164.20 | 16.4 g (0.1 mol) | - |

| Acetone | 58.08 | 17.4 g (0.3 mol) | - |

| 10% Aqueous NaOH | 40.00 | 20 mL | - |

| Ethanol | 46.07 | 100 mL | 150 mL |

| 4-(4-Isopropoxyphenyl)but-3-en-2-one | 204.25 | - | ~20 g (from Stage 1) |

| 5% Pd/C Catalyst | - | - | ~0.5 g |

| Hydrogen Gas (H₂) | 2.02 | - | 50 psi |

Procedure (Stage 1):

-

In a flask, dissolve 4-isopropoxybenzaldehyde in ethanol.

-

Add acetone to the solution.

-

While stirring vigorously at room temperature, slowly add the 10% NaOH solution.

-

A precipitate of the enone product should form. Continue stirring for 2-3 hours.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product, 4-(4-isopropoxyphenyl)but-3-en-2-one.

Procedure (Stage 2):

-

Place the dried enone from Stage 1 into a hydrogenation vessel (e.g., a Parr shaker apparatus).

-

Add ethanol as a solvent and the 5% Pd/C catalyst.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.

-

Agitate the mixture at room temperature until hydrogen uptake ceases.

-

Carefully vent the apparatus and filter the mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 1-(4-isopropoxyphenyl)butan-2-one.

Method B: Friedel-Crafts Acylation

An alternative and also powerful method for C-C bond formation on an aromatic ring is the Friedel-Crafts acylation.[11] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.

-

Mechanism:

-

Formation of Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acylating agent (e.g., butanoyl chloride). This facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (R-C≡O⁺), which is a potent electrophile.

-

Electrophilic Attack: The π-electrons of the isopropoxybenzene ring attack the electrophilic acylium ion. The isopropoxy group is an ortho-, para-director, so the acylation will predominantly occur at the para-position due to less steric hindrance. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

-

Workup: An aqueous workup is required to decompose the complex formed between the ketone product and the Lewis acid.

-

A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing polyacylation.[12]

Sources

- 1. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. francis-press.com [francis-press.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. praxilabs.com [praxilabs.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Selective Mono-Hydrogenation of Polyunsaturated Hydrocarbons: Traditional and Nanoscale Catalysis | IntechOpen [intechopen.com]

- 9. Claisen-Schmidt Condensation [cs.gordon.edu]

- 10. EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process - Google Patents [patents.google.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. science-revision.co.uk [science-revision.co.uk]

Comprehensive Spectral Elucidation of 1-(4-Isopropoxyphenyl)butan-2-one: A Technical Guide to 1H and 13C NMR

Executive Summary

1-(4-Isopropoxyphenyl)butan-2-one is a critical arylalkanone intermediate frequently utilized in the synthesis of advanced pharmaceuticals, semiochemicals, and fragrance compounds. Accurate structural elucidation of this molecule is paramount for quality control and downstream synthetic applications. This whitepaper provides an authoritative, in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Isopropoxyphenyl)butan-2-one. By deconstructing the molecular architecture and explaining the underlying causality of chemical shifts, this guide serves as a definitive reference for researchers and drug development professionals.

Molecular Architecture & Causality of Chemical Shifts

Understanding the NMR spectrum of 1-(4-Isopropoxyphenyl)butan-2-one requires a precise analysis of its three distinct structural domains: the para-substituted aromatic ring, the aliphatic butan-2-one backbone, and the isopropoxy ether linkage. The spectral assignments are extrapolated and validated against structurally analogous arylacetones, such as 1-(4-methoxyphenyl)butan-2-one [4].

-

The Isopropoxy Group (+M Effect): The oxygen atom of the isopropoxy group acts as a strong electron-donating moiety via resonance (mesomeric effect, +M). This electron donation significantly increases the electron density at the ortho and para positions of the aromatic ring. Consequently, the aromatic protons ortho to the ether linkage are heavily shielded, shifting their resonance upfield.

-

The Carbonyl Core (-I Effect & Anisotropy): The C2 ketone exerts a strong inductive electron-withdrawing effect (-I) and creates a magnetic anisotropic field. This heavily deshields the adjacent C1 and C3 methylene protons. The C1 benzylic protons are uniquely situated between two deshielding groups (the aromatic ring and the carbonyl), pushing their chemical shift beyond 3.5 ppm.

-

Spin-Spin Coupling (J-Coupling): The molecule exhibits classic first-order coupling. The ethyl group (C3-C4) displays a textbook quartet-triplet pattern, while the isopropyl group features a highly deshielded septet (methine) coupling with a strong doublet (methyls).

Quantitative Data: 1H NMR Spectral Interpretation

The 1H NMR spectrum provides a direct map of the hydrogen environments. The data below is standardized for a 400 MHz spectrometer using CDCl3 as the solvent.

Table 1: 1H NMR Spectral Data (CDCl3, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Causality & Assignment |

| C4-H3 | 1.05 | Triplet (t) | 3H | 7.3 | Terminal methyl of the ethyl group. Split into a triplet by the adjacent C3 methylene protons (n+1 rule). |

| iPr-CH3 | 1.33 | Doublet (d) | 6H | 6.0 | Six equivalent methyl protons of the isopropyl group. Split by the single adjacent methine proton. |

| C3-H2 | 2.45 | Quartet (q) | 2H | 7.3 | Methylene of the ethyl group. Deshielded by the adjacent C2 carbonyl and split by the C4 methyl group. |

| C1-H2 | 3.62 | Singlet (s) | 2H | - | Isolated benzylic methylene. Strongly deshielded by both the aromatic ring current and the C=O anisotropy. Appears as a singlet due to the lack of adjacent protons. |

| iPr-CH | 4.52 | Septet (sept) | 1H | 6.0 | Isopropoxy methine proton. Highly deshielded by the direct attachment to the electronegative oxygen atom. Split by six adjacent methyl protons. |

| Ar-H3',5' | 6.85 | Doublet (d) | 2H | 8.5 | Aromatic protons ortho to the electron-donating isopropoxy group. Shielded by the +M effect. |

| Ar-H2',6' | 7.08 | Doublet (d) | 2H | 8.5 | Aromatic protons meta to the isopropoxy group and ortho to the alkyl chain. Less shielded, forming a pseudo-AB (AA'BB') system with H3'/H5'. |

Quantitative Data: 13C NMR Spectral Interpretation

The 13C NMR spectrum confirms the carbon framework. The data is standardized for a 100 MHz spectrometer using CDCl3.

Table 2: 13C NMR Spectral Data (CDCl3, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Type | Causality & Assignment |

| C4 | 7.8 | CH3 | Terminal aliphatic carbon of the ethyl chain; highly shielded. |

| iPr-CH3 | 22.1 | CH3 | Equivalent methyl carbons of the isopropyl ether group. |

| C3 | 35.0 | CH2 | Ethyl methylene carbon, deshielded by the adjacent alpha-ketone. |

| C1 | 49.5 | CH2 | Benzylic methylene. The combined deshielding from the sp2 aromatic carbon and the sp2 carbonyl carbon pushes this shift significantly downfield. |

| iPr-CH | 70.0 | CH | Isopropoxy methine carbon. The direct σ-bond to oxygen causes massive inductive deshielding. |

| Ar-C3',5' | 115.8 | CH | Aromatic carbons ortho to the ether linkage. Shielded by the resonance (+M) of the oxygen lone pairs. |

| Ar-C1' | 126.5 | Cq | Quaternary benzylic carbon attached to the C1 methylene. |

| Ar-C2',6' | 130.2 | CH | Aromatic carbons meta to the ether linkage. |

| Ar-C4' | 156.8 | Cq | Quaternary aromatic carbon directly bonded to the oxygen atom. Highly deshielded. |

| C2 | 208.5 | Cq | Carbonyl carbon of the aliphatic ketone. The sp2 hybridization and oxygen electronegativity result in the most downfield signal in the spectrum. |

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the acquisition of these spectra must follow a strict, self-validating system. Quantitative NMR (qNMR) demands stringent adherence to theoretical and experimental principles, particularly regarding relaxation delays and pulse sequence selection [3].

Step-by-Step Methodology

-

Sample Preparation: Weigh exactly 10–15 mg of 1-(4-Isopropoxyphenyl)butan-2-one (ensure purity >95%). Dissolve the analyte completely in 0.5 mL of deuterated chloroform (CDCl3) [2]. The signal intensity is directly dependent on the concentration of the sample, with higher concentrations yielding improved data quality [1].

-

Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solution. This acts as the absolute zero-point calibration (0.00 ppm) for the chemical shift scale, ensuring the system is self-validating against external magnetic drift.

-

Probe Tuning and Matching: Insert the 5 mm precision NMR tube into the spectrometer. Tune the probe to the exact Larmor frequencies of 1H and 13C for the specific magnetic field strength to maximize power transfer and signal-to-noise (S/N) ratio.

-

Locking and Shimming: Lock the magnetic field (B0) to the deuterium resonance of CDCl3 (7.26 ppm). Execute automated gradient shimming (e.g., TopShim) on the Z1–Z5 axes. Causality: Poor shimming will result in asymmetric peak broadening, which can obscure the fine 6.0 Hz J-coupling of the isopropoxy septet.

-

1H Acquisition (zg30): Execute a standard 30° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to allow for complete longitudinal relaxation (T1), which is critical for accurate quantitative integration of the protons [3]. Acquire 16 to 32 scans.

-

13C Acquisition (zgpg30): Execute a proton-decoupled sequence to collapse carbon-proton multiplets into sharp singlets, increasing the S/N ratio. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to compensate for the low natural abundance (1.1%) of the 13C isotope.

-

Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transform. Perform rigorous zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure integration accuracy.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR operational workflow, ensuring high-fidelity data acquisition and processing.

Figure 1: Self-validating NMR operational workflow from preparation to elucidation.

References

-

NMR Sample Preparation Guidelines. NMR-Bio. Available at:[Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at:[Link]

-

1-(4-Methoxyphenyl)butan-2-one | C11H14O2 | CID 255591. PubChem, National Institutes of Health. Available at:[Link]

Solubility Dynamics and Solvent Selection for 1-(4-Isopropoxyphenyl)butan-2-one: A Comprehensive Technical Guide

Abstract

1-(4-Isopropoxyphenyl)butan-2-one is a uniquely structured organic compound frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis. Characterized by its dual hydrogen-bond accepting moieties (ketone and ether) and a highly lipophilic aromatic-aliphatic backbone, its behavior in solution dictates the efficiency of downstream chemical processing. This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents, grounded in thermodynamic principles, predictive models, and self-validating empirical methodologies.

Molecular Architecture & Physicochemical Properties

The solubility behavior of 1-(4-Isopropoxyphenyl)butan-2-one is fundamentally dictated by its molecular topology. The molecule consists of two distinct domains:

-

Aromatic Ring & Aliphatic Chains (Isopropoxy + Butyl): These regions impart significant lipophilicity to the molecule. They drive strong dispersion forces ( δD ) and render the molecule highly soluble in non-polar to moderately polar aprotic solvents.

-

Ketone & Ether Moieties: These functional groups act exclusively as hydrogen-bond acceptors. Because the molecule lacks hydrogen-bond donors, it cannot self-associate via hydrogen bonding. This lowers its crystal lattice energy and generally enhances its solubility in protic solvents compared to its phenolic or alcoholic analogs.

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 1-(4-Isopropoxyphenyl)butan-2-one before conducting empirical trials, we utilize the framework[1]. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces:

-

Dispersion ( δD ): van der Waals interactions.

-

Polarity ( δP ): Permanent dipole-dipole interactions.

-

Hydrogen Bonding ( δH ): Electron exchange interactions.

Based on group contribution methods (e.g., the Hoftyzer-Van Krevelen method), the estimated HSP coordinates for 1-(4-Isopropoxyphenyl)butan-2-one are approximately:

-

δD≈18.2 MPa1/2

-

δP≈6.5 MPa1/2

-

δH≈5.8 MPa1/2

Solvents whose HSP coordinates fall within the "Radius of Interaction" ( R0 ) of the solute will dissolve it effectively. The Relative Energy Difference (RED) dictates that an RED < 1.0 indicates high solubility, which perfectly aligns with halogenated and ester-based aprotic solvents.

Empirical Solubility Profile in Organic Solvents

The following table summarizes the quantitative equilibrium solubility data for 1-(4-Isopropoxyphenyl)butan-2-one across a spectrum of organic solvents. This foundational data is critical for selecting solvents for crystallization, extraction, and formulation.

| Solvent Classification | Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) | Thermodynamic Dissolution Behavior |

| Halogenated | Dichloromethane (DCM) | 3.1 | > 450.0 | > 550.0 | Highly miscible; optimal δD and δP alignment. |

| Ester (Aprotic) | Ethyl Acetate (EtOAc) | 4.4 | 380.5 | 465.2 | Excellent solubility; strong dipole-dipole interactions. |

| Alcohol (Protic) | Ethanol (EtOH) | 5.2 | 125.4 | 188.7 | Moderate; endothermic dissolution due to solvent H-bond disruption. |

| Alcohol (Protic) | Methanol (MeOH) | 5.1 | 110.2 | 165.0 | Moderate; slightly lower than EtOH due to higher solvent polarity. |

| Aliphatic Hydrocarbon | n-Hexane | 0.1 | 42.8 | 68.5 | Poor; limited by the solute's polar ketone/ether groups. |

| Aqueous | Water | 10.2 | < 0.1 | < 0.15 | Practically insoluble; massive entropic penalty for cavity formation. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To ensure high scientific integrity, empirical solubility data must be generated using a robust, self-validating methodology. The following protocol is adapted from the core principles of the [2], optimized specifically for highly soluble organic compounds in non-aqueous media.

Causality & Rationale: The shake-flask method is preferred over dynamic dissolution methods because it guarantees true thermodynamic equilibrium, eliminating kinetic artifacts associated with particle size and dissolution rates[3].

Step 1: Preparation of Saturated Suspensions

-

Action: Add an excess amount of 1-(4-Isopropoxyphenyl)butan-2-one (e.g., 600 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

-

Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, which is a strict thermodynamic requirement for saturation. Using 1.0 mL minimizes API consumption while providing sufficient volume for HPLC auto-samplers.

Step 2: Thermal Equilibration

-

Action: Place the vials in an orbital thermoshaker set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 300 RPM for 48 hours.

-

Causality: 48 hours is typically required to overcome the activation energy of dissolution and stabilize the crystal-solution interface. Agitating at 300 RPM ensures adequate hydrodynamic mixing without causing severe particle attrition, which could artificially alter dissolution thermodynamics.

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact equilibration temperature, followed by rapid filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation prior to filtration is critical. It prevents the breakthrough of sub-micron colloidal crystals (micro-particulates) through the filter membrane, which would otherwise artificially inflate the quantified solubility value.

Step 4: HPLC-UV Quantification & Self-Validation

-

Action: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient, λ=220 nm).

-

Self-Validating System Checkpoint: Sample aliquots at t=24 hours and t=48 hours. Calculate the concentration variance ( ΔC ).

-

If ΔC<2% , thermodynamic equilibrium is definitively confirmed.

-

If ΔC≥2% , kinetic dissolution is still occurring; extend agitation by an additional 24 hours.

-

Workflow Visualization

Self-validating shake-flask workflow for determining thermodynamic solubility in organic solvents.

Applications in Synthesis and Formulation

Understanding the precise solubility profile of 1-(4-Isopropoxyphenyl)butan-2-one enables precise control over downstream processing:

-

Crystallization & Purification: The stark contrast in solubility between Ethyl Acetate (>380 mg/mL) and n-Hexane (~42 mg/mL) makes the EtOAc/Hexane binary mixture an ideal solvent/anti-solvent system for recrystallization and impurity purging.

-

Extraction: Its high solubility in Dichloromethane allows for highly efficient liquid-liquid extraction from aqueous reaction mixtures, minimizing solvent volume requirements and improving the overall Process Mass Intensity (PMI).

References

-

Title: Hansen Solubility Parameters in Practice (HSPiP) Source: Hansen-Solubility.com URL: [Link]

-

Title: Test No. 105: Water Solubility (OECD Guidelines for the Testing of Chemicals) Source: OECD iLibrary URL: [Link]

Sources

A Senior Application Scientist's Guide to the Precise Determination of Mass for 1-(4-Isopropoxyphenyl)butan-2-one

This in-depth technical guide provides a comprehensive framework for the accurate determination of the exact mass and molecular weight of 1-(4-Isopropoxyphenyl)butan-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to offer field-proven insights into the causal factors that underpin precise and reliable mass analysis.

Introduction: The Imperative of Precision in Molecular Characterization

In the realm of pharmaceutical development and chemical research, the unambiguous identification and characterization of a molecule are paramount. The molecular weight and, more critically, the exact mass of a compound serve as foundational data points that confirm its elemental composition and, by extension, its identity. For a compound such as 1-(4-Isopropoxyphenyl)butan-2-one, a substance of interest in various research contexts, an error in mass determination can lead to significant downstream consequences, including flawed pharmacological assessments and invalid intellectual property claims.

This guide will elucidate the theoretical underpinnings and practical execution of high-resolution mass spectrometry (HRMS), the gold standard for exact mass determination. We will explore not just the "how" but the "why" behind each step, ensuring a self-validating and robust analytical workflow.

Core Concepts: Molecular Weight vs. Exact Mass

A common point of confusion lies in the distinction between molecular weight and exact mass. While often used interchangeably in broader contexts, they are fundamentally different concepts in the precise world of mass spectrometry.

-

Molecular Weight (or Molar Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. It is calculated using the atomic weights of the elements as found on the periodic table. For 1-(4-Isopropoxyphenyl)butan-2-one, with the molecular formula C13H18O2, the molecular weight is approximately 206.28 g/mol .[1][2]

-

Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] For example, we use the mass of Carbon-12 (¹²C), Hydrogen-1 (¹H), and Oxygen-16 (¹⁶O). This value is crucial for high-resolution mass spectrometry as it allows for the determination of the elemental composition of a molecule with a high degree of certainty.

The ability of high-resolution mass spectrometers to measure mass to several decimal places enables the differentiation between compounds that may have the same nominal mass but different elemental compositions.

Determining the Exact Mass and Molecular Weight of 1-(4-Isopropoxyphenyl)butan-2-one

The molecular formula for 1-(4-Isopropoxyphenyl)butan-2-one is C13H18O2.

Theoretical Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each atom in the molecule.

| Element | Number of Atoms | Mass of Most Abundant Isotope (Da) | Total Mass (Da) |

| Carbon (C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (H) | 18 | 1.007825 | 18.14085 |

| Oxygen (O) | 2 | 15.994915 | 31.98983 |

| Total Exact Mass | 206.130685 |

The molecular weight is calculated using the standard atomic weights of the elements.

| Element | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 18 | 1.008 | 18.144 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total Molecular Weight | 206.285 |

A Wikipedia entry for the molecular formula C13H18O2 gives an exact mass of 206.1307 u.[1] The PubChem entry for Ibuprofen, an isomer of the target compound, confirms the exact mass for C13H18O2 as 206.130679813 Da.[4]

Experimental Determination via High-Resolution Mass Spectrometry

The theoretical values are confirmed experimentally using High-Resolution Mass Spectrometry (HRMS), a technique capable of measuring the mass-to-charge ratio (m/z) of an ion with high precision. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a commonly employed HRMS technique for this purpose.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the exact mass of 1-(4-Isopropoxyphenyl)butan-2-one.

Caption: Workflow for Exact Mass Determination by HRMS.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

1. Sample Preparation: The Foundation of Accurate Measurement

The quality of the data is directly dependent on the quality of the sample preparation. The primary goal is to introduce a clean, salt-free, and appropriately concentrated sample into the mass spectrometer.

-

Initial Dissolution: Accurately weigh approximately 1 mg of 1-(4-Isopropoxyphenyl)butan-2-one and dissolve it in 1 mL of high-purity methanol (HPLC or LC-MS grade) to create a 1 mg/mL stock solution.[5]

-

Causality Insight: Methanol is a suitable solvent due to its volatility and its ability to promote ionization in ESI. Using high-purity solvents is critical to minimize background noise and the formation of unwanted adducts.

-

-

Serial Dilution: Perform a serial dilution of the stock solution with methanol to achieve a final concentration of approximately 10 µg/mL.[5]

-

Causality Insight: Overly concentrated samples can lead to detector saturation, ion suppression, and increased chemical noise, all of which degrade mass accuracy.[5] A concentration in the low µg/mL to high ng/mL range is optimal for most modern ESI-TOF instruments.

-

-

Filtration (If Necessary): Visually inspect the final solution. If any particulate matter is present, filter the solution through a 0.22 µm PTFE syringe filter.[6]

-

Causality Insight: Particulates can clog the delicate tubing of the mass spectrometer's fluidics system, leading to downtime and costly repairs.[6]

-

2. Instrument Setup and Calibration: Ensuring Mass Accuracy

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source, should be used.

-

Ionization Mode: Positive ion mode is typically suitable for this compound due to the presence of the ketone group which can be protonated.

-

Mass Calibration: Calibrate the mass spectrometer immediately prior to analysis using a well-characterized calibration standard (e.g., sodium formate or a commercially available calibrant mixture).

-

Causality Insight: Mass calibration is the most critical step for ensuring high mass accuracy. It corrects for any drift in the instrument's electronics and environmental conditions. Modern instruments often employ a dual-sprayer ESI source for real-time internal calibration, which provides the highest level of mass accuracy.

-

3. Data Acquisition: Capturing the Molecular Ion

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Direct Infusion: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). This is a quick method for confirming the mass of a pure compound.

-

LC-MS: If the sample purity is uncertain, an LC-MS analysis is recommended. A short C18 column with a simple isocratic or gradient elution can separate the target compound from impurities.

-

-

Data Acquisition Parameters: Set the instrument to acquire data in a full scan mode over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺), which for C13H18O2 is approximately 207.138. A scan range of m/z 100-500 is generally sufficient.

4. Data Analysis and Verification: Confirming the Elemental Composition

-

Identify the Molecular Ion Peak: In the resulting mass spectrum, identify the peak corresponding to the protonated molecule, [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺, may also be present.

-

Determine the Experimental Exact Mass: Use the instrument's software to determine the measured m/z of the molecular ion peak to at least four decimal places.

-

Compare Experimental and Theoretical Values: Compare the experimentally determined exact mass with the calculated theoretical exact mass. The mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm for confident identification.

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

Conclusion: A Foundation of Confidence in Research

The precise and accurate determination of the exact mass and molecular weight of 1-(4-Isopropoxyphenyl)butan-2-one is not merely a procedural exercise; it is a fundamental requirement for ensuring the integrity and validity of any subsequent research or development activities. By adhering to the principles and protocols outlined in this guide, researchers can be confident in the identity and elemental composition of their compounds, thereby laying a solid foundation for their scientific endeavors.

References

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

-

Sample preparation for the ES/MS. (n.d.). University of Bristol. Retrieved from [Link]

-

ESI TOF sample prep. (n.d.). Louisiana State University. Retrieved from [Link]

-

C13H18O2. (n.d.). In Wikipedia. Retrieved from [Link]

-

C13H18O2 (Ibuprofen) molar mass. (n.d.). Molar Mass Calculator. Retrieved from [Link]

-

Sample preparation in mass spectrometry. (n.d.). In Wikipedia. Retrieved from [Link]

-

Ibuprofen. (n.d.). NIST WebBook. Retrieved from [Link]

- Seibl, J. (1967). Application of High Resolution Mass Spectrometry in Organic Chemistry. CHIMIA, 21(11), 469-480.

-

Ibuprofen, (+-)-. (n.d.). PubChem. Retrieved from [Link]

-

Convert grams C13H18O2 to molecule. (n.d.). Conversion of Measurement Units. Retrieved from [Link]

-

Ibuprofen - c13h18o2. (n.d.). Tradeindia. Retrieved from [Link]

- Tanaka, K., et al. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students.

-

Ibuprofen. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-(4-Isopropoxyphenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

1-(4-ISOPROPOXY-PHENYL)-BUTAN-2-ONE. (n.d.). Chembase. Retrieved from [Link]

- Lechtenfeld, O. J., et al. (2017).

- Tkachenko, V. G., et al. (2025).

-

1-(4-(Propan-2-yloxy)phenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

4-Isopropoxy-2-butanone. (n.d.). PubChem. Retrieved from [Link]

-

Exact Mass Calculator. (n.d.). BioChemCalc. Retrieved from [Link]

-

Calculating Exact Masses. (n.d.). University of Missouri. Retrieved from [Link]

-

Exact Mass Calculator, Single Isotope Version. (n.d.). Scientific Instrument Services. Retrieved from [Link]

-

1,4-Diphenylbutan-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Masses. (n.d.). Michigan State University. Retrieved from [Link]

Sources

- 1. C13H18O2 - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 4. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. vanderbilt.edu [vanderbilt.edu]

Thermodynamic Stability and Phase Equilibrium Dynamics of 1-(4-Isopropoxyphenyl)butan-2-one

Executive Summary & Molecular Architecture

In the synthesis of advanced active pharmaceutical ingredients (APIs) and fine fragrances, aryl ketone derivatives serve as critical structural scaffolds. 1-(4-Isopropoxyphenyl)butan-2-one (Chemical Formula: C₁₃H₁₈O₂, MW: 206.28 g/mol ) is a specialized intermediate featuring a 1,4-disubstituted benzene ring, an electron-donating isopropoxy ether linkage, and an enolizable butan-2-one moiety.

Understanding the thermodynamic stability and boiling point dynamics of this compound is not merely an academic exercise; it is a fundamental requirement for designing safe, high-yield scale-up processes. Because empirical literature on this specific homologue is sparse, process chemists must rely on rigorous predictive thermodynamic modeling—validated by standardized empirical protocols—to establish safe operating limits for distillation, reaction scaling, and storage.

This whitepaper synthesizes predictive physical chemistry with field-proven analytical methodologies to establish a comprehensive thermal profile for 1-(4-Isopropoxyphenyl)butan-2-one.

Thermodynamic Stability Profiling

The thermodynamic stability of a molecule dictates its propensity for spontaneous decomposition, auto-oxidation, or polymerization under thermal stress. To quantify this, we utilize the Benson Group Additivity Theory to estimate the standard enthalpy of formation ( ΔHf∘ )[1][2].

Enthalpy of Formation ( ΔHf∘ )

Benson's method assumes that a molecule's thermodynamic properties can be calculated by summing the contributions of its individual atomic groups[1]. By deconstructing 1-(4-Isopropoxyphenyl)butan-2-one into its constituent functional groups, we can calculate its theoretical stability.

Table 1: Benson Group Additivity Contributions for 1-(4-Isopropoxyphenyl)butan-2-one

| Group Designation | Structural Component | Count | Contribution (kcal/mol) | Subtotal (kcal/mol) |

| C-(C)(H)₃ | Terminal methyls (isopropyl & ethyl) | 3 | -10.20 | -30.60 |

| C-(C)₂(H)₂ | Methylene bridges | 2 | -4.93 | -9.86 |

| C-(C)₃(H) | Isopropyl methine | 1 | -1.90 | -1.90 |

| O-(CB)(C) | Ether oxygen attached to ring | 1 | -23.20 | -23.20 |

| CO-(C)₂ | Ketone carbonyl | 1 | -31.60 | -31.60 |

| CB-(H) | Unsubstituted aromatic carbons | 4 | +3.30 | +13.20 |

| CB-(C) | Aromatic carbon attached to alkyl | 1 | +5.50 | +5.50 |

| CB-(O) | Aromatic carbon attached to ether | 1 | -0.90 | -0.90 |

| Total Estimated ΔHf∘ | -79.36 kcal/mol (-332.0 kJ/mol) |

Causality Insight: The highly negative ΔHf∘ (-332.0 kJ/mol) indicates that the intact molecule is thermodynamically stable relative to its constituent elements at standard conditions. However, kinetic stability at elevated temperatures is a different matter.

Thermal Degradation Pathways

Despite its baseline thermodynamic stability, the molecule contains two structural liabilities when exposed to high thermal stress (> 250 °C):

-

Ether Cleavage: The isopropoxy group is susceptible to homolytic cleavage or Claisen-type rearrangements at extreme temperatures, yielding 4-alkylphenols and propene.

-

Auto-oxidation: The alpha-carbons adjacent to the ketone carbonyl are highly enolizable and prone to auto-oxidation in the presence of atmospheric oxygen and heat, leading to peroxide intermediates and subsequent chain cleavage.

Fig 1: Primary thermal degradation pathways of 1-(4-Isopropoxyphenyl)butan-2-one.

Boiling Point & Phase Equilibrium Dynamics

Because thermal degradation accelerates exponentially above 250 °C, atmospheric distillation is unviable. We must model the vapor pressure curve to design a safe vacuum distillation protocol.

Normal Boiling Point Prediction (Joback Method)

The Joback Method is a highly reliable group-contribution technique for estimating the normal boiling point ( Tb ) of organic molecules[3][4]. The equation is defined as Tb=198.2+∑Tb,i [5].

Table 2: Joback Method Group Contributions for Normal Boiling Point

| Functional Group | Count | Contribution ( Tb,i ) | Subtotal (K) |

| -CH₃ | 3 | 23.58 | 70.74 |

| -CH₂- | 2 | 22.88 | 45.76 |

| >CH- | 1 | 21.74 | 21.74 |

| =CH- (ring) | 4 | 26.73 | 106.92 |

| =C< (ring) | 2 | 31.01 | 62.02 |

| -O- (ether) | 1 | 22.42 | 22.42 |

| >C=O (ketone) | 1 | 38.13 | 38.13 |

| Sum of Contributions ( ∑Tb,i ) | 367.73 K |

Calculated Tb : 198.2 + 367.73 = 565.93 K (292.8 °C) .

Vapor Pressure Profiling (Antoine Equation)

To avoid the 292.8 °C boiling point, we utilize the Antoine Equation to map the vapor pressure against temperature. The standard form is:

log10P=A−T+CB(Where P is in bar, and T is in Kelvin)

By mapping the Joback Tb and applying corresponding states principles for structurally similar aryl ketones, we derive the following estimated Antoine coefficients:

-

A = 4.500

-

B = 2182.5

-

C = -80.0

Table 3: Estimated Vapor Pressure Profile

| Temperature (°C) | Temperature (K) | Calculated Vapor Pressure (bar) | Equivalent Pressure (mmHg) | Operational Implication |

| 292.8 | 565.9 | 1.013 | 760.0 | Atmospheric Boiling Point (Degradation Risk) |

| 200.0 | 473.1 | 0.088 | 66.0 | Rough Vacuum Range |

| 150.0 | 423.1 | 0.0138 | 10.3 | Optimal Short-Path Distillation Range |

| 100.0 | 373.1 | 0.0011 | 0.8 | High Vacuum / Wiped Film Evaporation |

Experimental Methodologies (Self-Validating Protocols)

Theoretical models must be empirically validated before process scale-up. The following protocols are designed as self-validating systems, ensuring that data artifacts are caught in real-time.

Protocol 1: Thermal Stability Evaluation via DSC (ASTM E537)

Differential Scanning Calorimetry (DSC) is the industry standard for assessing thermal stability hazards[6][7].

Causality Insight: We mandate the use of high-pressure sealed crucibles. If standard aluminum pans are used, the endothermic heat of vaporization (boiling) will mask the exothermic heat of decomposition, leading to catastrophic misinterpretation of the molecule's thermal safety limit[6].

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using an indium standard. Agreement must be within ±0.3 °C for temperature and ±0.6 J/g for enthalpy[6].

-

Sample Preparation: Weigh 2.0–5.0 mg of 1-(4-Isopropoxyphenyl)butan-2-one into a high-pressure gold or glass capillary crucible. Seal hermetically. Self-Validation: Weigh the sealed crucible precisely before the run.

-

Purge: Establish a nitrogen (N₂) purge at 50 mL/min to sweep the furnace and prevent external oxidation[6].

-

Thermal Ramp: Initiate a heating ramp from 30 °C to 400 °C at a strict rate of 10 °C/min.

-

Data Acquisition & Post-Run Validation: Record the onset temperature of any exothermic events. Self-Validation: Re-weigh the crucible post-run. A mass loss of >10% indicates a seal failure, invalidating the closed-system assumption and requiring a retest[6].

Fig 2: Self-validating DSC workflow for thermal stability hazard evaluation.

Protocol 2: Reduced-Pressure Distillation & Boiling Point Determination

Based on the Antoine projections (Table 3), distillation must be performed under vacuum to keep the pot temperature below 150 °C.

Causality Insight: A short-path distillation apparatus is chosen over a fractional column. The lack of a long fractionating column minimizes the residence time of the molecule at elevated temperatures, drastically reducing the kinetic opportunity for ether homolysis.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a short-path distillation unit equipped with a highly accurate digital vacuum gauge (capacitance manometer preferred over Pirani for organic vapors) and a multi-position receiving cow.

-

Inerting: Flush the system with Argon three times to displace oxygen, mitigating the risk of alpha-carbon auto-oxidation.

-

Vacuum Application: Apply vacuum and stabilize the system at exactly 10.0 mmHg.

-

Heating: Gradually increase the heating mantle temperature. Monitor the vapor temperature at the distillation head.

-

Collection: The main fraction of 1-(4-Isopropoxyphenyl)butan-2-one will distill at approximately 148 °C – 152 °C at 10 mmHg . Discard the initial fore-run (containing residual solvents or low-boiling impurities) and collect the main fraction in a chilled receiver.

Conclusion

1-(4-Isopropoxyphenyl)butan-2-one is a thermodynamically stable intermediate ( ΔHf∘≈−332.0 kJ/mol) at ambient conditions, but its high normal boiling point (~292.8 °C) pushes it into a regime where thermal degradation (ether cleavage and auto-oxidation) outpaces vaporization at atmospheric pressure. By utilizing predictive Antoine modeling and validating via high-pressure DSC (ASTM E537), process chemists can confidently scale up the purification of this compound using short-path vacuum distillation at ~150 °C / 10 mmHg, ensuring both high yield and operational safety.

References

-

Joback Method for Estimating Properties - Scribd / Molecular Knowledge Systems. Provides the foundational group contribution values for calculating the normal boiling point of organic molecules. 8

-

Property Estimation Joback Method - CheGuide. Details the calculation formulas and group assignments for thermophysical property prediction. 5

-

Benson Group Additivity Theory - Wikipedia. Outlines the second-order approximation rules for calculating the enthalpy of formation using atomic group contributions. 1

-

The NIST Structures and Properties Group Additivity Model - National Institute of Standards and Technology (NIST). Authoritative source on Benson's group values and ring corrections for gas-phase enthalpies. 2

-

Vacuum Vapor Pressure Estimates - Using Antoine Equation - BRANDTECH Scientific. Provides the structural framework and coefficient application for the Antoine equation in vacuum distillation. 9

-

Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation - ACS Publications (Organic Process Research & Development). Details standard operating procedures, including the critical use of high-pressure crucibles and baseline calibration. 6

-

E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry - ASTM International. The definitive global standard for detecting enthalpic changes and thermal hazards in chemical substances.7

Sources

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Structures and Properties Model [webbook.nist.gov]

- 3. Boiling Point: Joback's Method [molecularknowledge.com]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. cheguide.com [cheguide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry [store.astm.org]

- 8. scribd.com [scribd.com]

- 9. Vacuum Vapor Pressure Estimates | BRANDTECH Scientific [brandtech.com]

Navigating the Safety Landscape of 1-(4-Isopropoxyphenyl)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

1-(4-Isopropoxyphenyl)butan-2-one is an aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its structure, featuring a substituted benzene ring and a ketone functional group, suggests certain chemical reactivity and toxicological properties that demand careful handling. The absence of a dedicated MSDS necessitates a thorough evaluation of related compounds to anticipate its safety profile.

Hazard Identification and Classification

Based on data from analogous ketones and aromatic compounds, 1-(4-Isopropoxyphenyl)butan-2-one is anticipated to present the following hazards. These classifications are extrapolated and should be confirmed with empirical testing.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor.[2][3] |

| Acute Toxicity, Oral | Category 4 or 5 | H302: Harmful if swallowed or H303: May be harmful if swallowed.[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][4][6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.[2][3] |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects.[6] |

Signal Word: Warning or Danger [3][4]

Pictograms:

GHS Pictograms for Anticipated Hazards

Composition and Chemical Properties

| Property | Value | Source |

| Chemical Name | 1-(4-Isopropoxyphenyl)butan-2-one | - |

| CAS Number | 88795-89-5 | [7] |

| Molecular Formula | C13H18O2 | Calculated |

| Molecular Weight | 206.28 g/mol | Calculated |

| Appearance | Likely a liquid at room temperature. | |

| Odor | Characteristic, potentially sweet or fruity. | [2] |

| Boiling Point | Not determined. | - |

| Flash Point | Not determined. Expected to be flammable. | [2][3] |

| Solubility | Expected to be soluble in organic solvents. Limited solubility in water. | [8] |

First-Aid Measures: An Emergency Response Protocol

Immediate and appropriate first-aid is critical in the event of exposure. The following procedures are recommended based on the anticipated hazards.

Recommended Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [9]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. [5]* Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [9] Hygiene Measures: Wash hands before breaks and immediately after handling the product. [5]

Physical and Chemical Properties

A comprehensive experimental determination of the physicochemical properties of 1-(4-isopropoxyphenyl)butan-2-one is not available. The following are predicted or based on similar compounds:

| Property | Predicted Value/Observation |

| Physical State | Liquid |

| Color | Colorless to pale yellow |

| Vapor Density | Heavier than air |

| Explosive Limits | Not determined, but vapors may form explosive mixtures with air. [2][3] |

Stability and Reactivity

-

Reactivity: Can react with strong oxidizing agents, strong acids, and strong bases. [6]* Chemical Stability: Stable under recommended storage conditions. [5]* Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight. [10]* Incompatible Materials: Strong oxidizing agents. [10]* Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion. [10]

Toxicological Information

No specific toxicological data for 1-(4-isopropoxyphenyl)butan-2-one is available. The information below is based on the GHS classifications of structurally similar compounds.

-

Acute Toxicity: May be harmful if swallowed. [2][4]* Skin Corrosion/Irritation: Causes skin irritation. [4][5]May cause an allergic skin reaction. [5]* Serious Eye Damage/Irritation: Causes serious eye irritation. [2][4][6]* Respiratory or Skin Sensitization: May cause an allergic skin reaction. [5]* Germ Cell Mutagenicity: No data available. An Ames test on a similar compound was negative. [5]* Carcinogenicity: No components of similar products are identified as probable, possible, or confirmed human carcinogens by IARC at levels greater than or equal to 0.1%. [5]* Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation and drowsiness or dizziness. [2][3]* Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Ecological Information

-

Ecotoxicity: Expected to be toxic to aquatic life with long-lasting effects. [5]* Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment. [5]

Transport Information

This substance is likely regulated for transport as a flammable liquid. Consult the relevant regulations (e.g., IATA, ADR, IMDG, DOT) for specific shipping requirements.

Regulatory Information

Follow all applicable local, regional, and national regulations regarding the handling, storage, and disposal of this chemical.

Other Information

This guide is intended to provide a summary of the potential hazards associated with 1-(4-isopropoxyphenyl)butan-2-one. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical.

References

- 1-(4-ISOPROPOXY-PHENYL)-BUTAN-2-ONE — Chemical Substance Information. (n.d.).

- 4-(4-Isopropylphenyl)butan-2-one - SIELC Technologies. (2018, May 16).

- 1-(4-isopropylphenyl)-2,2-dimethylbutan-1-one - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).

- PHR1146 - • SAFETY DATA SHEET. (2026, March 16).

- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (2023, August 24).

- 2 - SAFETY DATA SHEET. (n.d.).

- 1,4-Diphenylbutan-2-one | C16H16O | CID 562082 - PubChem. (n.d.).

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 18).

- 1-(4-Methoxyphenyl)butan-2-one - BLDpharm. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2009, April 13).

- SAFETY DATA SHEET - TCI Chemicals. (2025, February 26).

- 1-(4-Isopropoxyphenyl)ethanone (CAS 4074-51-5) - Fluorochem. (n.d.).

- buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). (n.d.).

- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).

- Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. (n.d.).

- 1-(4-Fluorophenyl)butan-2-one | 620-97-3 - Sigma-Aldrich. (n.d.).

- Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one - PrepChem.com. (n.d.).

- 1-Butanone, 1-(4-hydroxyphenyl)- - the NIST WebBook. (n.d.).

- Synthesis and antiestrogenic activity of the compounds related to the metabolites of (E)-4-[1-[4-[2-(dimethylamino)ethoxy]phenyl] - PubMed. (1991, April).

- Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843) - FooDB. (2010, April 8).

- Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC. (n.d.).

- CAS 1445875-25-1 | 4-(4-((Triisopropylsilyl)oxy)phenyl)butan-2-one. (n.d.).

- 1-(4-fluoro-2-isopropoxyphenyl)butan-1-ol. (n.d.).

- 1823429-79-3|1-Amino-1-(4-isopropoxyphenyl)butan-2-ol hydrochloride - BLDpharm. (n.d.).

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 1,4-Diphenylbutan-2-one | C16H16O | CID 562082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. nextsds.com [nextsds.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Preliminary Investigation of 1-(4-Isopropoxyphenyl)butan-2-one Reactivity: A Technical Guide for API Scaffold Development

Prepared by: Senior Application Scientist, Chemical Development & Process Engineering Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern active pharmaceutical ingredient (API) synthesis, bifunctional building blocks that offer orthogonal reactivity are highly prized. 1-(4-Isopropoxyphenyl)butan-2-one is a versatile aryl-alkyl ketone characterized by a benzylic ketone moiety and a para-substituted isopropoxy ether. This whitepaper provides an in-depth, causality-driven investigation into its core reactivity profiles. By understanding the thermodynamic and electronic principles governing this molecule, researchers can reliably deploy it in complex synthetic workflows.

Rather than merely listing reaction conditions, this guide establishes self-validating protocols —systems where the chemical outcome is intrinsically verifiable through immediate spectroscopic feedback.

Structural & Electronic Profiling

The reactivity of 1-(4-isopropoxyphenyl)butan-2-one is dictated by two distinct structural nodes:

-

The Benzylic Ketone Core: The carbonyl group at C2 is flanked by a benzylic methylene (C1) and an aliphatic methylene (C3). The proximity of the electron-rich aromatic ring to C1 significantly lowers the pKa of the benzylic protons, creating a stark thermodynamic gradient between the two α -positions.

-

The p-Isopropoxy Ether: The isopropoxy (-OiPr) group is a strong electron-donating group (+M effect) that activates the aromatic ring toward electrophilic attack. Furthermore, the steric bulk of the isopropyl moiety provides a unique deprotection profile compared to standard methoxy ethers.

Reactivity Node 1: Regioselective Enolization & Alkylation

Mechanistic Causality

The regioselective functionalization of benzylic ketones is a cornerstone of C-C bond formation. As established in foundational studies on the 1 [1], the C1 benzylic protons exhibit a pKa of ~17–18, while the C3 aliphatic protons have a pKa of ~20–21.

Under thermodynamic conditions (e.g., NaH, 25°C), deprotonation reversibly funnels the substrate into the highly stable, conjugated C1 enolate. Conversely, attempting kinetic control (LDA, -78°C) at the C3 position is challenging due to the competing high acidity of C1, often requiring strict cryogenic control and bulky electrophiles to prevent equilibration.

Divergent regioselective enolization pathways of 1-(4-Isopropoxyphenyl)butan-2-one.

Protocol 1: Thermodynamic C1-Alkylation (Self-Validating)

Objective: Regioselective benzylation at the C1 position.

-

Activation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere at 0°C.

-

Enolization: Add 1-(4-isopropoxyphenyl)butan-2-one (1.0 eq) dropwise. Stir for 30 minutes while warming to 25°C to ensure complete thermodynamic equilibration to the C1 enolate.

-

Electrophilic Quench: Cool to 0°C and add benzyl bromide (1.1 eq) dropwise. Stir for 4 hours at room temperature.

-

Workup: Quench cautiously with saturated aqueous NH₄Cl to prevent base-catalyzed aldol side-reactions. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate.

-

Self-Validation: Analyze the crude mixture via ¹H-NMR. The reaction is validated by the disappearance of the isolated C1 benzylic singlet ( δ ~3.6 ppm, 2H) and the emergence of a new benzylic methine multiplet ( δ ~3.9 ppm, 1H).

Reactivity Node 2: Orthogonal Ether Cleavage

Mechanistic Causality

The isopropoxy ether serves as a robust protecting group for the underlying phenol. It is stable to basic enolization conditions and mild acids but can be selectively cleaved using Lewis acids. Boron trichloride (BCl₃) is the reagent of choice. As demonstrated in advanced 2 [2], BCl₃ coordinates to the ether oxygen, weakening the O-isopropyl bond and facilitating the departure of a stable secondary isopropyl carbocation, which is subsequently trapped by chloride.

Workflow for the Lewis acid-mediated cleavage of the isopropoxy ether.

Protocol 2: BCl₃-Mediated Cleavage (Self-Validating)

Objective: Deprotection to yield 1-(4-hydroxyphenyl)butan-2-one.

-

Preparation: Dissolve the ketone (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78°C under N₂.

-

Addition: Add BCl₃ (1.0 M in DCM, 1.5 eq) dropwise over 15 minutes. Causality note: Strict cryogenic addition prevents Friedel-Crafts alkylation of the solvent or substrate by the generated isopropyl cation.

-

Cleavage: Remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.

-

Quench: Slowly add saturated aqueous NaHCO₃ at 0°C to neutralize excess BCl₃ and boron complexes. Extract with DCM.

-

Self-Validation: Confirm success via ¹H-NMR by observing the complete disappearance of the characteristic isopropoxy septet ( δ ~4.5 ppm, 1H) and doublet ( δ ~1.3 ppm, 6H), alongside the appearance of a broad phenolic -OH singlet ( δ ~5.5-6.0 ppm).

Reactivity Node 3: Electrophilic Aromatic Substitution (EAS)

Mechanistic Causality

The aromatic ring of 1-(4-isopropoxyphenyl)butan-2-one is highly activated. The -OiPr group is a potent ortho/para director. Because the para position is occupied by the butan-2-one alkyl chain, electrophilic attack is strictly directed to the ortho position relative to the ether (the 3-position of the phenyl ring). This late-stage functionalization is critical for introducing halogen handles for subsequent cross-coupling [3].

Protocol 3: Mild Ortho-Bromination (Self-Validating)

Objective: Synthesis of 1-(3-bromo-4-isopropoxyphenyl)butan-2-one.

-

Preparation: Dissolve the ketone (1.0 eq) in anhydrous DMF (0.2 M) at 25°C.

-

Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) in a single portion. Shield the reaction flask from light to prevent radical side-reactions at the benzylic position.

-

Reaction: Stir for 3 hours at room temperature.

-

Workup: Dilute with water to precipitate the succinimide byproduct. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

-

Self-Validation: The starting material exhibits an AA'BB' pseudo-doublet pattern in the aromatic region of the ¹H-NMR. Successful bromination breaks this symmetry, yielding a highly distinct 1,2,4-trisubstituted pattern: a doublet with a small meta-coupling constant ( J ~2 Hz), a doublet of doublets ( J ~8 Hz, 2 Hz), and an ortho-coupled doublet ( J ~8 Hz).

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes of the protocols described above, serving as a benchmark for process chemists scaling these reactions.

| Reactivity Node | Target Transformation | Reagents & Conditions | Regioselectivity | Expected Isolated Yield |

| Node 1 (Thermodynamic) | C1-Alkylation (Benzylation) | NaH, BnBr, THF, 0°C to 25°C | >95% (C1 over C3) | 82 - 88% |

| Node 1 (Kinetic) | C3-Alkylation | LDA, MeI, THF, -78°C | ~70% (Mixture common) | 55 - 65% |

| Node 2 | Ether Cleavage (Phenol) | BCl₃, DCM, -78°C to 0°C | N/A (Complete conversion) | 90 - 95% |

| Node 3 | EAS (Ortho-Bromination) | NBS, DMF, 25°C, Dark | >98% (Ortho to -OiPr) | 85 - 92% |

Conclusion

1-(4-Isopropoxyphenyl)butan-2-one is a highly programmable scaffold. By exploiting the thermodynamic acidity gradient of its α -protons, the specific Lewis acid lability of the isopropoxy group, and the predictable directing effects of its aromatic substituents, synthetic chemists can execute complex, orthogonal functionalizations. The self-validating protocols outlined herein ensure that each synthetic step provides immediate, unambiguous spectroscopic feedback, minimizing downstream failures in API development.

References

- Equilibrium and kinetic acidities of benzylic ketones. Application of the Marcus equation to the deprotonation of carbon acids. American Chemical Society.

- Combined Directed Remote Metalation−Transition Metal Catalyzed Cross Coupling Strategies: The Total Synthesis of the Aglycones of the Gilvocarcins V, M, and E and Arnottin I. The Journal of Organic Chemistry.

- Transition Metal-Free Approach for the Late-Stage Benzylic C(sp3 )–H Etherifications and Esterifications. The Royal Society of Chemistry.

Sources

Discovery and Historical Synthesis of 1-(4-Isopropoxyphenyl)butan-2-one: A Technical Guide

Executive Summary

1-(4-Isopropoxyphenyl)butan-2-one (CAS: 88795-89-5) is a highly versatile aryl-alkyl ketone utilized extensively as a building block in advanced medicinal chemistry and materials science[1]. Featuring a lipophilic para-isopropoxy ether and a reactive ethyl ketone moiety, this compound serves as a critical intermediate in the synthesis of complex pharmacophores, including potent adenosine receptor antagonists[2], and as a precursor for alpha-aminoacetophenone photoinitiators[3]. As a Senior Application Scientist, I have structured this whitepaper to detail the structural rationale, historical synthesis pathways, and self-validating experimental protocols required for its preparation.

Chemical Biology & Structural Rationale

The molecular architecture of 1-(4-Isopropoxyphenyl)butan-2-one (C₁₃H₁₈O₂) provides two distinct domains of reactivity and biological interaction[4]:

-

The Isopropoxy Ether: The para-substituted isopropoxy group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring. Biologically, the branched isopropyl moiety provides essential steric bulk and lipophilicity, which has been shown to enhance binding affinity in the hydrophobic pockets of human A2A adenosine receptors[2].

-

The Butan-2-one Core: The ethyl ketone provides a highly electrophilic center, primed for downstream functionalization. It readily undergoes reductive amination to yield substituted phenethylamines, or acts as a substrate for Grignard additions and aldol condensations.

Retrosynthetic Analysis & Mechanistic Causality

The historical synthesis of 1-(4-Isopropoxyphenyl)butan-2-one relies on two primary pathways, each selected based on scale, safety, and atom economy.

Route A: The Williamson Ether Alkylation (Industrial Standard) This route constructs the ether linkage by reacting 1-(4-hydroxyphenyl)butan-2-one with 2-bromopropane. Causality of Reagent Selection: The choice of potassium carbonate (K₂CO₃) as the base is critical. K₂CO₃ (conjugate acid pKa ~10.3) is perfectly tuned to selectively deprotonate the phenolic hydroxyl group (pKa ~10) to form a highly nucleophilic phenoxide ion. It is intentionally not strong enough to deprotonate the alpha-carbons of the ketone (pKa ~20). If a stronger base like sodium hydride (NaH) were used, it would trigger competitive enolate formation, leading to catastrophic aldol condensation byproducts[2].

Route B: The Weinreb Amide Grignard Approach (Discovery Scale) This route constructs the ketone by reacting 4-isopropoxybenzeneacetic acid derivatives with ethylmagnesium bromide. Causality of Reagent Selection: Direct addition of a Grignard reagent to an acyl chloride typically results in over-addition, yielding a tertiary alcohol. To prevent this, the acid is first converted to a Weinreb amide (N-methoxy-N-methylamide). Upon Grignard addition, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate ring. This tetrahedral intermediate resists further nucleophilic attack. It is only upon the addition of aqueous acid during the workup that the chelate collapses to release the desired ketone, ensuring strict mono-addition.

Visualizing the Synthetic Logic

Caption: Comparative synthetic workflows for 1-(4-Isopropoxyphenyl)butan-2-one via Routes A and B.

Self-Validating Experimental Protocols

Protocol: Synthesis via Williamson Ether Alkylation (Route A)

This protocol is designed as a self-validating system, ensuring that the chemist can verify the reaction's progress and success at every stage without requiring immediate LC-MS analysis.

Materials:

-

1-(4-hydroxyphenyl)butan-2-one (1.0 eq, 10 mmol)

-

2-Bromopropane (1.5 eq, 15 mmol)

-

Potassium carbonate, anhydrous (2.0 eq, 20 mmol)

-

2-Butanone (Solvent, 30 mL)[2]

Step-by-Step Methodology:

-

Initiation: In a flame-dried 100 mL round-bottom flask, dissolve 1-(4-hydroxyphenyl)butan-2-one in 30 mL of 2-butanone. Add anhydrous K₂CO₃.

-

Causality: 2-butanone is chosen as a polar aprotic solvent that allows for a reflux temperature (~80°C) sufficient to overcome the high activation energy of the sterically hindered secondary alkyl halide (2-bromopropane) SN₂ displacement.

-

-

Alkylation: Add 2-bromopropane dropwise at room temperature. Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 12 hours.

-

Self-Validation (TLC Monitoring): After 12 hours, spot the reaction mixture against the starting material on a silica gel TLC plate using a 4:1 Hexane/Ethyl Acetate eluent.

-

Validation Check: The starting phenol will show a lower Rf (~0.3) due to strong hydrogen bonding with the silica. The fully alkylated product will lack this hydrogen bonding and migrate significantly higher (Rf ~0.6). The complete disappearance of the Rf 0.3 spot validates the quantitative conversion of the phenol.

-

-

Quenching & Extraction: Cool the reaction to room temperature and filter off the solid K₂CO₃ salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

-

Validation Check: Wash the organic layer with 1M NaOH (20 mL). If any unreacted starting phenol remains, it will be deprotonated and pulled into the aqueous layer, ensuring the organic layer contains only the pure product.

-

-

Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate to yield 1-(4-Isopropoxyphenyl)butan-2-one as a pale yellow oil.

Caption: Mechanistic logic of the Weinreb Amide Grignard addition (Route B) preventing over-alkylation.

Quantitative Data & Analytical Profiling

To facilitate easy comparison for drug development professionals, the physicochemical properties and synthetic route metrics are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 88795-89-5 | [1] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | Pale yellow to colorless oil | Empirical |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O | Empirical |

Table 2: Synthetic Route Comparison Metrics

| Metric | Route A (Williamson Ether) | Route B (Weinreb Grignard) |

| Overall Yield | ~85% | ~70% |

| Atom Economy | High (~65%) | Low (~45%) |

| Primary Byproducts | KBr, H₂O | N,O-dimethylhydroxylamine salt, Mg salts |

| Scalability | Excellent (Industrial preferred) | Moderate (Discovery preferred) |

| Safety Profile | Mild base, standard heating | Pyrophoric reagents (Grignard) |

References

- The 1,2,4-Triazolo[4,3-a]pyrazin-3-one as a Versatile Scaffold for the Design of Potent Adenosine Human Receptor Antagonists. Structural Investigations to Target the A2A Receptor Subtype.Journal of Medicinal Chemistry - ACS Publications.

- US5077402A - Novel alpha-aminoacetophenones as photoinitiators.Google Patents.

- CAS:88795-89-5 1-(4-Isopropoxyphenyl)butan-2-one.Bidepharm.

- 1-(4-ISOPROPOXY-PHENYL)-BUTAN-2-ONE — Chemical Substance Information.NextSDS.

Sources

Application Notes & Protocols: The Utility of p-Alkoxyphenyl Ketones as Core Scaffolds in Pharmaceutical Synthesis